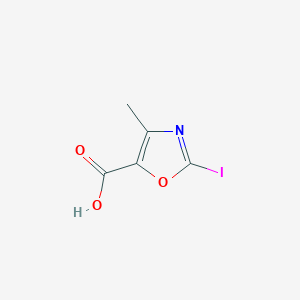

2-Iodo-4-methyloxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Iodo-4-methyloxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4INO3 and a molecular weight of 252.995 . It is used in research and manufacturing.

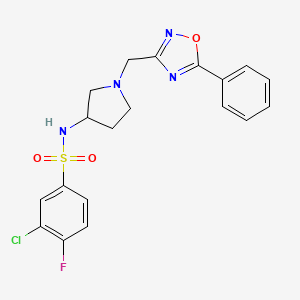

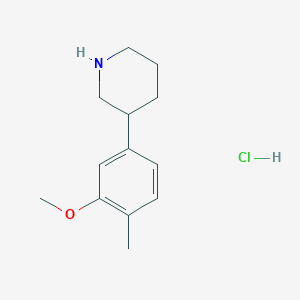

Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methyloxazole-5-carboxylic acid consists of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom . The oxazole ring is substituted at the 2-position with an iodine atom, at the 4-position with a methyl group, and at the 5-position with a carboxylic acid group .Physical And Chemical Properties Analysis

2-Iodo-4-methyloxazole-5-carboxylic acid is a solid at 20 degrees Celsius . Its exact melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Iodoarene-Mediated Synthesis

- 2-Methyl-5-aryloxazole and 2-ethyl-5-aryloxazole derivatives can be efficiently obtained using iodoarene as a catalyst in a one-pot manner from alkyl aryl ketones. This showcases the role of iodoarene (and potentially related compounds like 2-Iodo-4-methyloxazole-5-carboxylic acid) in facilitating such chemical reactions (Kawano & Togo, 2008).

Applications in Synthesis of Macrolides

- Oxazoles, like 2-Iodo-4-methyloxazole-5-carboxylic acid, may serve as masked forms of activated carboxylic acids. They can be used for the synthesis of macrolides, including compounds like (±)-recifeiolide and (±)-di-0-methylcurvularin (Wasserman, Gambale & Pulwer, 1981).

Polymer Synthesis

- Compounds like 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, which are structurally related to 2-Iodo-4-methyloxazole-5-carboxylic acid, have been utilized in the synthesis of thermotropic polyesters. These polyesters exhibit properties like forming nematic melts, demonstrating the material science applications of such compounds (Kricheldorf & Thomsen, 1992).

Cross-Coupling Reactions

- The carboxylic acid anion moiety in compounds like 2-Iodo-4-methyloxazole-5-carboxylic acid can be used as a directing group in cross-coupling reactions. This facilitates the selective synthesis of various substituted nicotinic acids and triazoles (Houpis et al., 2010).

Synthesis of Peptidomimetics and Biologically Active Compounds

- 5-Amino-1,2,3-triazole-4-carboxylic acid, similar in structure to 2-Iodo-4-methyloxazole-5-carboxylic acid, is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This indicates potential applications in medicinal chemistry and drug design (Ferrini et al., 2015).

Wirkmechanismus

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

For instance, bisphosphonates like Alendronic acid prevent osteoclastic bone resorption .

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests .

Pharmacokinetics

Similar compounds like alendronic acid have a very low oral bioavailability . After administration, they distribute into soft tissue and bone or are excreted in the urine .

Result of Action

Similar compounds like bisphosphonates inhibit osteoclastic activity and skeletal calcium release induced by tumors .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-iodo-4-methyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYZAIZJPLICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4-methyloxazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)